molecular formula C14H14ClF3N2O B2493918 4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one CAS No. 338393-37-6

4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one

Cat. No. B2493918
CAS RN: 338393-37-6
M. Wt: 318.72
InChI Key: UZSNOSYPUBGWDN-ANKZSMJWSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one involves multiple steps, including the reaction of aminopyridine derivatives with trifluoromethyl-containing compounds. One approach converted 4-(2-Pyridinylamino)-1,1,1-trifluoro-3-penten-2-ones to 6-(dimethylamino)-4-(2-pyridinylamino)-3,5-hexadien-2-ones by treatment with dimethylformamide dimethyl acetal, leading to compounds with significant chemical and biological interest (Cocco, Onnis, & Conglu, 2001).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated through various spectroscopic methods. For example, crystal structure studies have been conducted on 4-dimethylaminopyridin-1-ium derivatives, revealing complex hydrogen bonding and crystal packing influenced by the compound's molecular geometry and electronic properties (Belay, Venter, & Alexander, 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often result in interesting compounds with potential for further functionalization. For instance, azannulation of hexadienones led to the formation of pyridylamino-trifluoromethylpyridines, showcasing the compound's versatility in synthetic chemistry (Cocco et al., 2001).

Physical Properties Analysis

The physical properties of this compound and its derivatives, including solubility, melting points, and crystal structure, contribute to their potential applications. Crystallographic studies provide insight into the compound's structure, revealing details such as hydrogen bonding patterns and lattice structures (Belay et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of this compound derivatives, are central to their utility in synthetic and applied chemistry. Studies have shown that these compounds can participate in a range of chemical reactions, offering pathways to diverse and complex molecular architectures (Cocco et al., 2001).

Scientific Research Applications

Synthesis and Chemical Properties

Azannulation and Chemical Reactivity : The compound 4-(2-Pyridinylamino)-1,1,1-trifluoro-3-penten-2-one, closely related to the queried compound, undergoes reactions to form hexadienones which are chemically and biologically significant. These hexadienones are then used in azannulation processes to yield trifluoromethylpyridines and pyridopyrimidines, indicating the compound's role in synthesizing complex heterocyclic structures (Cocco, Conglu, & Onnis, 2001).

Synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins : The compound is involved in reactions with triflic anhydride or POCl3, leading to the formation of CF3-substituted 3-aryl- or 3-hetarylacroleins. The reaction is highly stereoselective, favoring the E-isomer of aldehydes, showcasing the compound's role in synthesizing stereochemically specific products (Baraznenok, Nenajdenko, & Balenkova, 1998).

Molecular Interaction and Structure

Molecular Dimerization and Hydrogen Bond Analysis : Studies indicate that the compound and its analogs undergo reversible dimerization in nonpolar solvents, forming closed dimers with a network of intermolecular C-H...O hydrogen bonds. This finding highlights the compound's ability to form strong molecular interactions, which can be crucial in material science and molecular design (Wójcik et al., 2004).

Crystal Structure and Molecular Conformation : The compound's derivatives are utilized in crystallization processes, showcasing their role in forming stable crystal structures through hydrogen bonds and electron delocalization. This aspect is vital for understanding the compound's potential applications in material sciences and pharmaceuticals (Huo & Zhou, 2010).

Optical Properties and Applications

Nonlinear Optical Absorption : A derivative of the compound has been synthesized and studied for its nonlinear optical properties. The compound exhibits a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, making it a potential candidate for optical device applications like optical limiters (Rahulan et al., 2014).

properties

IUPAC Name

(3E,5E)-4-(4-chloroanilino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N2O/c1-20(2)8-7-12(9-13(21)14(16,17)18)19-11-5-3-10(15)4-6-11/h3-9,19H,1-2H3/b8-7+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSNOSYPUBGWDN-ANKZSMJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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